2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Description
2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2) is a pyridine-carboxamide derivative characterized by a chloro substituent at the 2-position of the pyridine ring and an ethyl group at the ortho position of the phenylamide moiety (Fig. 1). Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of approximately 260.72 g/mol (calculated). The compound is primarily used in industrial and scientific research, particularly in pharmaceutical intermediates and agrochemical development .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRONFDLCBLASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine-4-carboxylic acid and 2-ethylphenylamine.
Amidation Reaction: The 2-chloropyridine-4-carboxylic acid is reacted with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines or alcohols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
- Anti-inflammatory and Anticancer Properties : Research indicates that derivatives of pyridine-4-carboxamides, including 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, may exhibit significant anti-inflammatory and anticancer activities. These compounds are often designed to interact with specific molecular targets, such as enzymes involved in inflammatory pathways or cancer cell proliferation .
Case Study: Inhibition Studies
- A study demonstrated that certain pyridine derivatives inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs, suggesting their potential as therapeutic agents .
Biological Applications
Biological Assays
- The compound has been utilized in various biological assays to evaluate its effects on enzyme inhibition and receptor binding. For instance, it has been tested for antimicrobial and antifungal activities, showing promise in inhibiting the growth of specific pathogens .
Mechanism of Action
- The mechanism involves binding to target enzymes or receptors, thereby modulating their activity. This interaction can lead to therapeutic effects in conditions such as infections or chronic inflammation .
Material Science
Synthesis of Advanced Materials
- This compound serves as a building block for synthesizing advanced materials, including polymers and coordination complexes. Its unique chemical structure allows for the development of new materials with tailored properties for specific applications .
Agrochemical Applications
Role as an Intermediate
- The compound is also recognized as an important intermediate in the production of agrochemicals. Its synthesis can be optimized for use in developing pesticides and herbicides, contributing to agricultural productivity .
Synthetic Routes
| Method | Description |
|---|---|
| Traditional Synthesis | Reaction of 2-ethylphenylpyridine with chloroform using strong acid catalysts. |
| Microwave-Assisted Synthesis | Accelerates reactions using microwave technology for improved yields. |
| Continuous Flow Processes | Enhances efficiency and scalability in industrial settings. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Lipophilicity : Ethyl and methyl groups (e.g., 2-ethylphenyl or 2,3-dimethylphenyl) enhance lipophilicity, favoring membrane permeability in drug candidates .
- Electron Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic density, affecting binding to biological targets .
- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl) may hinder rotational freedom or enzyme binding .
Biological Activity
Overview
2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is a synthetic organic compound belonging to the class of pyridine derivatives. Its unique structure, featuring a chloro group and an ethylphenyl substituent, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Chemical Formula : C13H12ClN
- CAS Number : 1019323-34-2
- Molecular Weight : 233.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro group enhances the compound's ability to participate in nucleophilic substitution reactions, while the ethylphenyl moiety may facilitate binding to hydrophobic pockets in target proteins.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. In vitro studies suggest that this compound may possess similar antimicrobial activity due to its structural characteristics.
Anticancer Properties
Studies have explored the anticancer potential of pyridine derivatives, revealing that modifications in their structure can significantly influence their efficacy against various cancer cell lines. Preliminary data suggests that this compound could exhibit cytotoxic effects against certain cancer types, although specific IC50 values remain to be determined.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide | Structure | 0.04 | COX-2 Inhibition |
| N-(4-Chlorobenzyl)isonicotinamide | Structure | 0.05 | Anti-inflammatory |
| 2-Chloro-N-(4-methylbenzyl)isonicotinamide | Structure | 0.06 | Antimicrobial |
This table highlights the comparative biological activities of similar compounds, indicating that structural variations significantly impact their biological efficacy.
Case Studies
- In Vitro Studies : A study evaluating a series of pyridine derivatives demonstrated that modifications at the nitrogen position can enhance anticancer activity. The most active compound showed an IC50 value of approximately 700 nM against a specific cancer cell line, suggesting that further exploration of this compound could yield promising results in cancer therapy .
- Antimicrobial Screening : A comparative analysis of various pyridine derivatives indicated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The presence of a chloro group in this compound positions it as a potential candidate for further antimicrobial studies .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Begin with the pyridine-4-carboxylic acid scaffold. Introduce the 2-chloro substituent via electrophilic substitution using POCl₃ or PCl₅ under reflux conditions .
- Amide Coupling : Use coupling agents like EDCI/HOBt or DCC to attach the 2-ethylphenylamine moiety. Solvent choice (e.g., DMF or THF) and temperature (50–80°C) significantly impact yield .
- Optimization : Employ a factorial design of experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and maximize yield. For example, a 2³ factorial design reduces experimental runs while identifying critical parameters .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm, ethylphenyl group at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 301.08) and fragmentation patterns .
- HPLC Purity Analysis : Ensure ≥95% purity using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus) and anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .
- Target Identification : Perform molecular docking against common targets (e.g., kinase enzymes or bacterial topoisomerases) using AutoDock Vina to prioritize experimental validation .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for specific biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for structural modification (e.g., enhancing hydrogen-bonding capacity) .
- Molecular Dynamics Simulations : Simulate ligand-receptor binding (e.g., EGFR kinase) over 100 ns to assess stability and binding free energy (MM-PBSA analysis) .
- SAR Analysis : Compare analogs (e.g., 2-fluoro or 2-methyl substitutions) to correlate electronic effects with activity .
Q. What strategies resolve contradictions in reported biological activity data for pyridine-carboxamide derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from published IC₅₀ values (e.g., using RevMan) and assess heterogeneity via I² statistics. Adjust for variables like cell line variability or assay protocols .
- Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) to minimize bias .
Q. How can reaction engineering improve scalability while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry : Transition batch synthesis to continuous flow for precise control of residence time and temperature, reducing side reactions .
- Membrane Separation : Integrate nanofiltration membranes to isolate the product from unreacted reagents, minimizing purification steps .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
